3-(5-chloro-1H-indol-3-yl)propanal
Overview
Description
3-(5-Chloro-1H-indol-3-yl)propanal is an indole derivative with the molecular formula C11H10ClNO. This compound features a chloro-substituted indole ring attached to a propanal group. Indole derivatives are significant in various fields due to their biological activities and presence in natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1H-indol-3-yl)propanal typically involves the reaction of 5-chloroindole with propanal under specific conditions. One common method includes the use of p-toluenesulfonic acid as a catalyst in toluene, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-1H-indol-3-yl)propanal can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloro group on the indole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-(5-chloro-1H-indol-3-yl)propanoic acid.
Reduction: 3-(5-chloro-1H-indol-3-yl)propan-1-ol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chloro-1H-indol-3-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 3-(5-chloro-1H-indol-3-yl)propanal involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloroindole-3-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a propanal group.
3-(5-Chloro-1H-indol-3-yl)propan-1-ol: The reduced form of 3-(5-chloro-1H-indol-3-yl)propanal.
5-Chloro-1H-indole-3-acetic acid: An indole derivative with an acetic acid group.
Uniqueness
This compound is unique due to its specific combination of a chloro-substituted indole ring and a propanal group. This structure imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(5-chloro-1H-indol-3-yl)propanal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-7,13H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJAOFXEMFUYEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460881 | |
Record name | 3-(5-chloro-1H-indol-3-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
843656-18-8 | |
Record name | 3-(5-chloro-1H-indol-3-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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